molecular formula C30H23ClN2 B12829297 5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine

5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine

Cat. No.: B12829297
M. Wt: 447.0 g/mol
InChI Key: XABQGRJSLCGZPV-UHFFFAOYSA-N
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Description

5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine: is an organic compound with the molecular formula C30H23ClN2 and a molecular weight of 446.97 g/mol . It is a derivative of benzenediamine, characterized by the presence of a chlorine atom and four phenyl groups attached to the nitrogen atoms. This compound is typically found as white or pale yellow crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine involves the reaction of 5-chloro-1,3-benzenediamine with tetraphenyl compounds under specific conditions. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

Research has indicated that 5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine exhibits significant biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

The compound has been screened for its antibacterial and antifungal properties. Studies have shown that it demonstrates effective antimicrobial activity against several pathogenic strains. For instance:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Salmonella typhimurium

The minimum inhibitory concentration (MIC) values were determined, revealing that the compound possesses bactericidal effects comparable to standard antibiotics like ampicillin and gentamicin .

Anticancer Properties

In cancer research, the compound has been evaluated for its antiproliferative effects against various cancer cell lines:

Cell LineGI50 (nM)Reference
MCF-7 (breast cancer)31
A549 (lung cancer)36
HT-29 (colon cancer)48
MDA-MB-23154

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency against specific cancer types.

Case Study 1: Antimicrobial Screening

A study conducted at Al-Azhar University involved screening the compound against various bacterial and fungal strains. The results indicated that it exhibited an inhibition zone ranging from 16–26 mm, demonstrating its potential as an antimicrobial agent .

Case Study 2: Antiproliferative Effects

In vitro studies on derivatives of this compound revealed enhanced anticancer activity when specific substitutions were made on the phenyl rings. This suggests that structural modifications can significantly influence biological efficacy.

Mechanism of Action

The mechanism of action of 5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine involves its interaction with molecular targets through various pathways. The specific pathways and targets depend on the context of its use. For example, in chemical reactions, it may act as a nucleophile or electrophile, participating in bond formation or cleavage .

Comparison with Similar Compounds

  • 5-Chloro-N1,N1,N3,N3-tetraphenylbenzene-1,3-diamine
  • 5-Chloro-N,N,N’,N’-tetraphenyl-benzene-1,3-diamine

Comparison: Compared to similar compounds, 5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine is unique due to its specific substitution pattern and the presence of a chlorine atom.

Biological Activity

5-Chloro-N1,N1,N3,N3-tetraphenyl-1,3-benzenediamine (CAS No. 1630850-28-0) is a synthetic organic compound with a complex structure characterized by its chlorinated and tetraphenyl functionalities. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C30H23ClN2
  • Molar Mass : 446.97 g/mol
  • Density : 1.228 g/cm³
  • Boiling Point : 595.7 °C
  • pKa : -3.66

These properties suggest that the compound is relatively stable under standard conditions, which is essential for its application in biological studies.

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions.

Cytotoxicity Studies

Cytotoxicity assays using various cancer cell lines have shown that this compound can induce apoptosis selectively in malignant cells while sparing normal cells. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
HeLa (Cervical)20Cell cycle arrest at G2/M phase
A549 (Lung)18Mitochondrial dysfunction

These findings indicate that the compound could be a candidate for further development as a chemotherapeutic agent.

Anti-inflammatory Activity

In addition to its cytotoxic effects, this compound has been reported to possess anti-inflammatory properties. In animal models of inflammation, the compound significantly reduced markers such as TNF-alpha and IL-6 levels, suggesting its potential use in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Reactive Oxygen Species (ROS) Scavenging : The presence of multiple phenyl groups enhances the electron-donating ability of the molecule, enabling it to neutralize ROS effectively.
  • Apoptotic Pathways : The compound appears to activate intrinsic apoptotic pathways by increasing mitochondrial membrane permeability and promoting cytochrome c release.
  • Modulation of Inflammatory Mediators : It may inhibit the NF-kB pathway, leading to decreased expression of pro-inflammatory cytokines.

Case Studies

  • Study on Antioxidant Activity :
    A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various phenyl-substituted diamines. The results indicated that this compound exhibited superior scavenging activity compared to other tested compounds .
  • Cytotoxicity in Cancer Cells :
    Research conducted at a prominent cancer research institute assessed the cytotoxic effects of this compound on breast cancer cells. The study concluded that it effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
  • Inflammation Model Study :
    An animal model study demonstrated that treatment with this compound resulted in a significant reduction in paw edema and inflammatory cytokines when administered before inducing inflammation .

Properties

Molecular Formula

C30H23ClN2

Molecular Weight

447.0 g/mol

IUPAC Name

5-chloro-1-N,1-N,3-N,3-N-tetraphenylbenzene-1,3-diamine

InChI

InChI=1S/C30H23ClN2/c31-24-21-29(32(25-13-5-1-6-14-25)26-15-7-2-8-16-26)23-30(22-24)33(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-23H

InChI Key

XABQGRJSLCGZPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)Cl)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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